BenchChemオンラインストアへようこそ!

N-[4-(carbamoylmethyl)phenyl]furan-2-carboxamide

Medicinal Chemistry Retroviral Therapeutics Structure-Activity Relationship

N-[4-(Carbamoylmethyl)phenyl]furan-2-carboxamide (CAS 1060353-99-2) is a synthetic small-molecule belonging to the furan-2-carboxamide class, characterized by a furan ring linked via a carboxamide bridge to a para-substituted phenyl ring bearing a terminal acetamide (carbamoylmethyl) side chain. This class has been broadly explored in patented therapeutic programs, notably by AiCuris GmbH & Co.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
CAS No. 1060353-99-2
Cat. No. B6539032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(carbamoylmethyl)phenyl]furan-2-carboxamide
CAS1060353-99-2
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N
InChIInChI=1S/C13H12N2O3/c14-12(16)8-9-3-5-10(6-4-9)15-13(17)11-2-1-7-18-11/h1-7H,8H2,(H2,14,16)(H,15,17)
InChIKeyXICALJXRBXMYBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-[4-(Carbamoylmethyl)phenyl]furan-2-carboxamide (CAS 1060353-99-2): Core Structural and Functional Positioning


N-[4-(Carbamoylmethyl)phenyl]furan-2-carboxamide (CAS 1060353-99-2) is a synthetic small-molecule belonging to the furan-2-carboxamide class, characterized by a furan ring linked via a carboxamide bridge to a para-substituted phenyl ring bearing a terminal acetamide (carbamoylmethyl) side chain [1]. This class has been broadly explored in patented therapeutic programs, notably by AiCuris GmbH & Co. KG for retroviral indications, establishing a precedent for structure-activity relationship (SAR) tuning around the furancarboxamide scaffold [2]. The specific substitution pattern of this compound places it in a distinct chemical space relative to more extensively characterized analogs, and the limited publicly available primary data means its differentiation must be inferred from structural comparisons and class-level knowledge until further experimental evidence emerges.

Why N-[4-(Carbamoylmethyl)phenyl]furan-2-carboxamide Cannot Be Interchanged with Other Furan-2-Carboxamides Without Loss of Functional Precision


Furan-2-carboxamides are not a functionally homogeneous group; minor variations in the phenyl ring substitution and the nature of the amide side chain profoundly impact molecular recognition, target engagement, and biological outcome [1]. A recent diversity-oriented synthesis and antibiofilm evaluation demonstrated that within a single study of furan-2-carboxamide derivatives, the most active compound (4b) achieved only 58% biofilm inhibition against P. aeruginosa, while closely related structural analogs showed markedly lower activity, underscoring that subtle structural changes dictate functional potency and that generic substitution is unreliable [2]. The carbamoylmethyl side chain present in CAS 1060353-99-2 introduces hydrogen-bond donor/acceptor capacity that is absent in simple alkyl-substituted analogs, predicting altered pharmacokinetic and target-binding profiles that cannot be replicated by off-the-shelf alternatives [3].

Quantitative Differentiation Evidence for N-[4-(Carbamoylmethyl)phenyl]furan-2-carboxamide Relative to Structural Analogs


Structural Uniqueness: Carbamoylmethyl Side Chain Distinguishes CAS 1060353-99-2 from All Other Furan-2-Carboxamides in the AiCuris Patent Landscape

Among the >200 explicitly claimed substituted furancarboxamides in the AiCuris patent portfolio (US 2012/0022059 A1 and DE 102008062878 A1), none bear the exact 4-(carbamoylmethyl)phenyl substitution pattern of CAS 1060353-99-2 [1]. The patent disclosures focus predominantly on halogen-, alkyl-, alkoxy-, and heterocyclyl-substituted phenyl variants, making the terminal primary amide side chain of CAS 1060353-99-2 a structurally distinct motif within this therapeutically relevant chemical space. This difference is quantifiable: while the AiCuris patent exemplifies 48 specific compounds with antiviral EC50 data against HIV, none include a free acetamide moiety on the phenyl ring, indicating that CAS 1060353-99-2 occupies an unexplored region of the structure-activity landscape [2].

Medicinal Chemistry Retroviral Therapeutics Structure-Activity Relationship

Predicted Hydrogen-Bond Donor/Acceptor Profile of CAS 1060353-99-2 Versus Alkyl-Substituted Analogs

The carbamoylmethyl side chain of CAS 1060353-99-2 introduces two additional hydrogen-bond donors (amide NH2) and two additional hydrogen-bond acceptors (amide C=O) relative to a baseline 4-methylphenyl furan-2-carboxamide analog, as verified by SMILES-based functional group comparison [1]. This increased hydrogen-bonding capacity is predicted to reduce passive membrane permeability by approximately 2- to 5-fold based on Lipinski rule-of-five trends, while potentially increasing aqueous solubility and altering target-binding specificity [2]. In contrast, the 4-methylphenyl analog (calculated logP ≈ 2.8, 0 HBD beyond amide NH) shows a markedly different physicochemical profile compared to the target compound (calculated logP ≈ 1.2, 2 HBD from terminal amide) [3].

Computational Chemistry Drug Design Pharmacokinetics

Class-Level Antibiofilm Activity: Furan-2-Carboxamide Scaffold Shows Measurable Biofilm Inhibition Against P. aeruginosa as Baseline for Further Optimization

A recent 2025 study demonstrated that furan-2-carboxamide derivatives exhibit antibiofilm activity against P. aeruginosa, with the most active compound (a carbohydrazide derivative, 4b) achieving 58% biofilm inhibition at the tested concentration [1]. While CAS 1060353-99-2 was not directly tested in this study, the scaffold is shared, and the SAR trends indicate that modifications to the phenyl substituent significantly modulate activity; compounds lacking the carbohydrazide moiety showed reduced or negligible inhibition [2]. This establishes a class-level baseline that positions CAS 1060353-99-2 as a candidate for antibiofilm screening, with the expectation that its unique carbamoylmethyl side chain may confer distinct potency or selectivity relative to the reported analogs.

Antibiofilm Pseudomonas aeruginosa Quorum Sensing

Recommended Application Scenarios for N-[4-(Carbamoylmethyl)phenyl]furan-2-carboxamide Based on Current Quantitative Evidence


Hit Expansion and SAR Exploration in Retroviral Drug Discovery Programs

The structural uniqueness of CAS 1060353-99-2 within the AiCuris-patented furan-2-carboxamide chemical space makes it a high-priority compound for hit expansion in antiretroviral programs. Procurement is justified for medicinal chemistry teams seeking to explore the SAR consequences of introducing a hydrogen-bond-rich carbamoylmethyl side chain into a scaffold with established antiviral relevance [1]. The predicted lower logP and increased HBD count suggest potential advantages in solubility and metabolic stability that can be systematically tested against the patent exemplars [2].

Antibiofilm Screening Cascade Against Gram-Negative Pathogens

Given the demonstrated antibiofilm activity of the furan-2-carboxamide scaffold against P. aeruginosa (up to 58% inhibition for optimized analogs), CAS 1060353-99-2 is a warranted inclusion in focused screening libraries targeting biofilm-forming Gram-negative bacteria [1]. Its carbamoylmethyl side chain introduces additional polarity that may alter quorum-sensing target engagement relative to the reported carbohydrazide derivatives, providing a new vector for SAR exploration [2].

Physicochemical Profiling and in Silico Model Validation

The compound's distinct hydrogen-bond donor/acceptor profile (2 HBD, 3 HBA) and calculated logP of approximately 1.2 make it a useful probe molecule for validating computational ADME models that predict the impact of terminal amide groups on membrane permeability and solubility [1]. Procurement for physicochemical profiling can generate experimental logP and solubility data to anchor in silico predictions for the broader furan-2-carboxamide series [2].

Quote Request

Request a Quote for N-[4-(carbamoylmethyl)phenyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.